

# An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine

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## Compound of Interest

Compound Name: 7-Chlorothieno[2,3-c]pyridine

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **7-Chlorothieno[2,3-c]pyridine**, a heterocyclic compound of interest in pharmaceutical and materials science research.

## Molecular Structure and Identifiers

**7-Chlorothieno[2,3-c]pyridine** is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position.

Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNS<sup>[1][2][3]</sup>

Structure:

Identifiers:

- IUPAC Name: **7-chlorothieno[2,3-c]pyridine**<sup>[3]</sup>
- CAS Number: 28948-58-5<sup>[1][2]</sup>
- InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N<sup>[1][3]</sup>
- SMILES: C1=CN=C(C2=C1C=CS2)Cl<sup>[3]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **7-Chlorothieno[2,3-c]pyridine** is presented in the table below.

Property	Value	Source
Molecular Weight	169.63 g/mol	[3]
Monoisotopic Mass	168.9753 Da	[4]
Physical Form	Crystalline solid	[1]
Melting Point	39 to 42°C	[5]
Boiling Point	296.5 °C at 760 mmHg	
Purity	≥97%	[1]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
UV Absorption	229, 299, 308 nm	[1]

## Synthesis

A documented synthetic route for **7-Chlorothieno[2,3-c]pyridine** involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

## Experimental Protocol: Synthesis from thieno[2,3-c]pyridin-7(6H)-one

A detailed experimental protocol for this synthesis is not available in the public domain. However, a general procedure can be outlined based on common chemical transformations.

Reaction Scheme:



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Caption: Synthesis of **7-Chlorothieno[2,3-c]pyridine**.

Procedure:

- Reactants: thieno[2,3-c]pyridin-7(6H)-one, Phosphorus oxychloride (POCl<sub>3</sub>).
- General Steps:
  - Dissolve thieno[2,3-c]pyridin-7(6H)-one in phosphorus oxychloride.
  - Heat the reaction mixture.
  - Monitor the reaction for completion (e.g., by TLC).
  - Upon completion, quench the reaction mixture, typically with ice water.
  - Extract the product with a suitable organic solvent.
  - Wash the organic layer, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate it under reduced pressure.
  - Purify the crude product, for example, by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

## Spectroscopic Data

Experimental spectroscopic data for **7-Chlorothieno[2,3-c]pyridine** is not readily available in the reviewed literature. The following table summarizes predicted mass spectrometry data.

## Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	169.98258
[M+Na] <sup>+</sup>	191.96452
[M-H] <sup>-</sup>	167.96802
[M+NH <sub>4</sub> ] <sup>+</sup>	187.00912
[M+K] <sup>+</sup>	207.93846
[M] <sup>+</sup>	168.97475
[M] <sup>-</sup>	168.97585

Data sourced from PubChemLite.[4]

## Reactivity and Potential Applications

The thieno[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, often considered a bioisostere of purine. This structural feature suggests potential interactions with various biological targets. Derivatives of the broader thienopyridine class have shown a range of biological activities, including as mGluR1 antagonists.

The chlorine atom at the 7-position serves as a reactive site for nucleophilic substitution, making **7-Chlorothieno[2,3-c]pyridine** a useful intermediate for the synthesis of more complex molecules. It is also used as an intermediate in the production of Organic Light Emitting Diode (OLED) materials.[6]

## Signaling Pathways and Experimental Workflows

Based on the available literature, there are no specifically elucidated signaling pathways or detailed experimental workflows directly involving **7-Chlorothieno[2,3-c]pyridine** to be visualized. Research has focused on the synthesis and biological screening of the broader class of thieno[2,3-c]pyridine derivatives rather than the specific molecular interactions of this particular compound.

## Safety Information

## Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

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